molecular formula C12H10N4O2S B12608782 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione CAS No. 916884-47-4

6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione

Cat. No.: B12608782
CAS No.: 916884-47-4
M. Wt: 274.30 g/mol
InChI Key: QGBXSBXGKLZFDS-UHFFFAOYSA-N
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Description

6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione is a complex organic compound characterized by its unique structure, which includes an imino group, a nitrophenyl hydrazinyl moiety, and a cyclohexa-diene-thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione typically involves the reaction of 4-nitrophenylhydrazine with cyclohexa-2,4-diene-1-thione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to ensure the highest yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis or high-pressure reactors, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-diene-thione compounds .

Scientific Research Applications

6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

916884-47-4

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

2-amino-5-[(4-nitrophenyl)diazenyl]benzenethiol

InChI

InChI=1S/C12H10N4O2S/c13-11-6-3-9(7-12(11)19)15-14-8-1-4-10(5-2-8)16(17)18/h1-7,19H,13H2

InChI Key

QGBXSBXGKLZFDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S)[N+](=O)[O-]

Origin of Product

United States

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